3-Bromo-2,6-difluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-difluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BBrF2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2,6-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic ester transfers an organoboron group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds in organic synthesis .
Pharmacokinetics
They are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules . The Suzuki-Miyaura coupling reaction, facilitated by this compound, is particularly valued for its mild conditions and functional group tolerance .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the compound is typically stored at temperatures between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 3-bromo-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-Bromo-2,6-difluorophenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds and as a tool in chemical biology for studying enzyme functions.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine and fluorine substituents.
6-Bromo-2-fluoro-3-methoxyphenylboronic Acid Pinacol Ester: Similar structure with different substituents.
3-Bromophenylboronic Acid Pinacol Ester: Lacks the fluorine substituents.
Uniqueness
3-Bromo-2,6-difluorophenylboronic acid pinacol ester is unique due to its specific substituents (bromine and fluorine), which impart distinct reactivity and stability. These substituents can influence the electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXHIGXXVWUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.